(S)-1-(4-fluorophenyl)ethanamine chemical properties
(S)-1-(4-fluorophenyl)ethanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-fluorophenyl)ethanamine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Fluorinated Amine
(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that holds significant value as a versatile building block, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure is distinguished by three key features: a para-fluorinated phenyl ring, a chiral center at the alpha-carbon, and a primary amine group. The strategic incorporation of a fluorine atom into the phenyl ring is a widely recognized strategy in modern drug design.[1][2] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved binding interactions with biological targets.[1][3]
The amine functionality serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylations, and the synthesis of more complex heterocyclic systems.[1] Furthermore, the (S)-stereoconfiguration at the benzylic position is frequently crucial for achieving stereospecific interactions with chiral biological receptors, making this compound a sought-after intermediate for enantiomerically pure pharmaceuticals.[4] This guide provides an in-depth exploration of the core chemical properties, synthesis, and analytical characterization of (S)-1-(4-fluorophenyl)ethanamine for researchers, scientists, and drug development professionals.
Physicochemical and Stereochemical Properties
The fundamental properties of (S)-1-(4-fluorophenyl)ethanamine are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring proper storage and handling.
| Property | Value | References |
| Molecular Formula | C₈H₁₀FN | [5][6] |
| Molecular Weight | 139.17 g/mol | [6][7] |
| Appearance | Colorless to pale-yellow clear liquid | [5] |
| Melting Point | -30°C | [7][8][9][10] |
| Boiling Point | Approx. 190-195°C (at 760 mmHg); 76°C (at 22 mmHg) | [5][7][8][9][10] |
| Density | Approx. 1.03 - 1.06 g/cm³ | [5][7][8][9][10] |
| Refractive Index | ~1.501 | [7][8][9][10] |
| Specific Optical Rotation | -23.0 to -27.0 deg (c=1, methanol) | |
| pKa | ~8.98 ± 0.10 (Predicted) | [8][9][10] |
| Flash Point | Approx. 68 - 75°C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DCM); Miscible with DMSO | [5][6][7][11] |
| CAS Number | 66399-30-2 | [6][7][9][10][11] |
Asymmetric Synthesis: A Protocol for Reductive Amination
The most common and efficient route to (S)-1-(4-fluorophenyl)ethanamine is the asymmetric reductive amination of 4-fluoroacetophenone. This process involves the formation of an imine intermediate, which is then stereoselectively reduced to the target chiral amine. The following protocol details a method adapted from established procedures.[9][11]
Causality in Experimental Design
The choice of reagents is critical for success. 4-fluoroacetophenone serves as the readily available prochiral ketone precursor. Ammonium formate is employed as a convenient in-situ source of both ammonia (for imine formation) and a hydride (for reduction) upon decomposition. A chiral catalyst or ligand system is essential to induce enantioselectivity, although some methods achieve resolution post-synthesis. The use of a palladium-based nanocatalyst, as cited in the literature, provides a high surface area for efficient catalysis.[9][11] Methanol is a suitable protic solvent for this transformation.
Detailed Step-by-Step Protocol
Materials:
-
4-Fluoroacetophenone (1.0 eq.)
-
Ammonium formate (HCO₂NH₄) (10.0 eq.)
-
Palladium catalyst (e.g., Pd°-AmP-MFC, 8 wt%) or similar chiral transfer hydrogenation catalyst
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vial or round-bottom flask with stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-fluoroacetophenone (e.g., 0.2 mmol, 27.6 mg).
-
Reagent Addition: Add ammonium formate (10.0 eq., 2.0 mmol, 126 mg) and the palladium catalyst (e.g., 0.002 mmol).
-
Solvent Addition: Add methanol (e.g., 0.3 mL) to the vial.
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at a controlled temperature (as optimized for the specific catalyst, often ranging from room temperature to 60°C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Quenching & Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Resuspend the residue in DCM and water. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Acid/Base Wash (Purification): Combine the organic layers and wash with 1 M HCl. This step protonates the desired amine, moving it to the aqueous layer and leaving neutral organic impurities behind.
-
Basification & Re-extraction: Separate the acidic aqueous layer and cool it in an ice bath. Slowly basify by adding 1 M NaOH until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.
-
Final Extraction: Extract the basified aqueous solution three times with fresh DCM.
-
Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-fluorophenyl)ethanamine.
-
Purification: If necessary, purify the product further by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Asymmetric Reductive Amination Workflow.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the range of δ 7.0-7.4 ppm, showing coupling to each other and to the fluorine atom. The methine proton (-CH) alpha to the nitrogen will be a quartet around δ 4.1-4.3 ppm, coupled to the adjacent methyl protons. The amine protons (-NH₂) typically appear as a broad singlet between δ 1.5-2.5 ppm, though its position can vary with concentration and solvent. The methyl protons (-CH₃) will be a doublet around δ 1.3-1.5 ppm, coupled to the methine proton.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the C-F coupling. The ipso-carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The chiral methine carbon (-CH) is expected around δ 50-55 ppm, and the methyl carbon (-CH₃) will appear upfield around δ 24-26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A primary amine will show two characteristic medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[12]
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic C-F stretching band is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (139.17 + 1.01 ≈ 140.18).
Applications in Research and Drug Development
(S)-1-(4-fluorophenyl)ethanamine is not typically used for its own biological activity but rather as a critical chiral synthon.[4]
-
Chiral Ligand Synthesis: The amine can be used to form coordination complexes with transition metals like palladium, creating chiral catalysts for asymmetric synthesis.[9][11]
-
Pharmaceutical Intermediates: It is a key building block for a wide range of neurologically active compounds and other therapeutic agents. Its structure is found in precursors to atypical dopamine transporter (DAT) inhibitors, which are being investigated for treating psychostimulant use disorders.[13]
-
Fluorine Advantage: The para-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation on the phenyl ring and can improve target binding affinity through favorable electronic interactions.[1]
Caption: Core Applications of the Chiral Amine.
Safety, Handling, and Storage
As a corrosive and reactive chemical, proper handling of (S)-1-(4-fluorophenyl)ethanamine is paramount.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[14] It may also be harmful if swallowed. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][16][17]
-
Handling: All manipulations should be performed in a well-ventilated area or inside a chemical fume hood.[5][15][16] Avoid breathing vapors. Ensure eyewash stations and safety showers are readily accessible.[15]
-
Storage: The compound is air-sensitive and should be stored in a cool, dry place away from direct sunlight and incompatible substances like oxidizing agents.[5][8][9][10] It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][8][9][10]
Conclusion
(S)-1-(4-fluorophenyl)ethanamine is a high-value chemical intermediate whose utility is derived from the synergistic combination of its primary amine reactivity, defined stereochemistry, and the advantageous properties conferred by its fluorinated aromatic ring. A thorough understanding of its chemical properties, synthetic routes, and analytical profile—as detailed in this guide—is essential for its effective and safe utilization in the laboratory and in the development of next-generation pharmaceuticals and advanced materials.
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